tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate
Overview
Description
tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H15BrN2O4 and a molecular weight of 343.17 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate typically involves the bromination and nitration of isoindoline derivatives. The process starts with the preparation of the isoindoline core, followed by the introduction of bromine and nitro groups at specific positions on the ring. The tert-butyl ester group is then introduced to protect the carboxylate functionality. Common reagents used in these reactions include bromine, nitric acid, and tert-butyl alcohol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The isoindoline core can be oxidized to introduce additional functional groups
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized isoindoline derivatives with additional functional groups
Scientific Research Applications
tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate: Unique due to its specific substitution pattern and functional groups.
tert-Butyl 5-chloro-6-nitroisoindoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 5-bromo-6-aminoisoindoline-2-carboxylate: Similar structure but with an amino group instead of a nitro group .
Uniqueness
This compound is unique due to its specific combination of bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 5-bromo-6-nitro-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-13(2,3)20-12(17)15-6-8-4-10(14)11(16(18)19)5-9(8)7-15/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPGGVJFQIZPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127157 | |
Record name | 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-08-0 | |
Record name | 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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